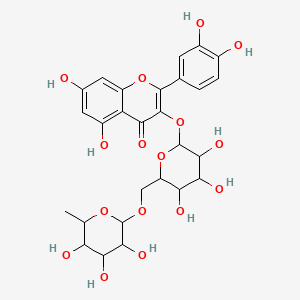
Vitamin P
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
These compounds are not actually vitamins but are a large class of polyphenol plant compounds found in deeply colored fruits, vegetables, cocoa, tea, and wine . Flavonoids are responsible for the color of many fruits and vegetables and provide plants with protection from ultraviolet rays and infection .
準備方法
Synthetic Routes and Reaction Conditions: Flavonoids can be synthesized through various chemical reactions, including the condensation of phenolic compounds with ketones or aldehydes. The synthesis often involves the use of catalysts such as acids or bases to facilitate the reaction. For example, the synthesis of flavonoids can be achieved through the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base .
Industrial Production Methods: Industrial production of flavonoids typically involves the extraction of these compounds from plant sources. The extraction process can include methods such as solvent extraction, supercritical fluid extraction, and ultrasound-assisted extraction. These methods aim to maximize the yield and purity of flavonoids from plant materials .
化学反応の分析
Types of Reactions: Flavonoids undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can alter the structure and properties of flavonoids, leading to the formation of different compounds.
Common Reagents and Conditions:
Oxidation: Flavonoids can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic or neutral conditions.
Reduction: Reduction of flavonoids can be achieved using reagents like sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: Substitution reactions involve the replacement of functional groups in flavonoids with other groups.
Major Products Formed: The major products formed from these reactions depend on the specific flavonoid and the reaction conditions. For example, oxidation of flavonoids can lead to the formation of quinones, while reduction can produce dihydroflavonoids .
科学的研究の応用
Flavonoids have a wide range of scientific research applications due to their diverse biological activities. They are studied for their antioxidant, anti-inflammatory, and anticancer properties. In chemistry, flavonoids are used as natural dyes and as precursors for the synthesis of other compounds. In biology and medicine, flavonoids are investigated for their potential to prevent and treat various diseases, including cardiovascular diseases, diabetes, and cancer . In the industry, flavonoids are used in the production of dietary supplements, cosmetics, and pharmaceuticals .
作用機序
Flavonoids exert their effects through various molecular targets and pathways. They act as antioxidants by neutralizing reactive oxygen species and free radicals, thereby preventing cellular damage. Flavonoids also modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis. For example, they can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response . Additionally, flavonoids can interact with cell surface receptors and transcription factors to regulate gene expression .
類似化合物との比較
Phenolic Acids: Found in fruits, vegetables, and grains, phenolic acids have antioxidant properties but are structurally simpler than flavonoids.
Tannins: Present in tea, coffee, and wine, tannins have astringent properties and are used in tanning leather.
特性
CAS番号 |
10163-13-0 |
|---|---|
分子式 |
C27H28CdO16 |
分子量 |
720.9 g/mol |
IUPAC名 |
cadmium(2+);7-hydroxy-2-(3-hydroxy-4-oxidophenyl)-4-oxo-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-5-olate |
InChI |
InChI=1S/C27H30O16.Cd/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;/q;+2/p-2 |
InChIキー |
QBDVYUHPWTYFNX-UHFFFAOYSA-L |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)[O-])O)C5=CC(=C(C=C5)[O-])O)O)O)O)O)O)O.[Cd+2] |
Key on ui other cas no. |
153-18-4 1340-08-5 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















